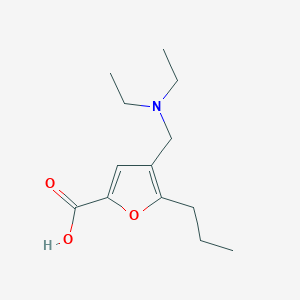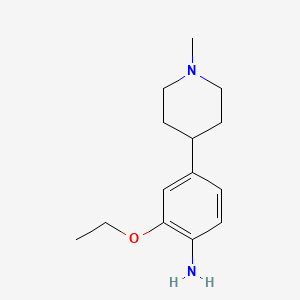![molecular formula C10H11N3O2S B15053162 Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B15053162.png)
Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate typically involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst. This reaction yields the corresponding ethoxymethyleneamino intermediate, which is then reacted directly without purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridazine derivatives. These products often exhibit enhanced biological activities and are of significant interest in medicinal chemistry .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Industry: The compound can be used in the development of new agrochemicals and plant growth regulators.
Mecanismo De Acción
The mechanism of action of methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A basic heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.
Thienopyridazine: A fused heterocyclic compound with a thiophene ring fused to a pyridazine ring.
Uniqueness
Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate groups.
Propiedades
Fórmula molecular |
C10H11N3O2S |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2S/c1-4-5(2)12-13-9-6(4)7(11)8(16-9)10(14)15-3/h11H2,1-3H3 |
Clave InChI |
OTIWIMPCIGJIIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NC2=C1C(=C(S2)C(=O)OC)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopentyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B15053081.png)






![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)





![Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B15053159.png)
